Enhanced Lipophilicity and Polar Surface Area Compared to 3-Methyl-3-cyclohexen-1-ol
1-Acetyl-3-methyl-3-cyclohexene-1-ol demonstrates distinct physicochemical properties when compared to its non-acetylated analog, 3-methyl-3-cyclohexen-1-ol. Specifically, it exhibits a lower calculated LogP (1.44 vs. 1.57) and a significantly higher polar surface area (PSA) (37.3 Ų vs. 20.2 Ų) . These differences arise from the additional acetyl group, which increases polarity and modifies the compound's behavior in partitioning and molecular recognition events.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | Calculated LogP: 1.44; PSA: 37.3 Ų |
| Comparator Or Baseline | 3-Methyl-3-cyclohexen-1-ol: Calculated LogP: 1.57; PSA: 20.2 Ų |
| Quantified Difference | LogP is 0.13 units lower (more hydrophilic); PSA is 17.1 Ų higher (greater polarity) |
| Conditions | Calculated values from chemical databases (Molbase and ChemSpider/YYBY) |
Why This Matters
Differences in LogP and PSA are critical for predicting solubility, membrane permeability, and bioavailability in drug discovery, making direct substitution inadvisable without re-optimization.
